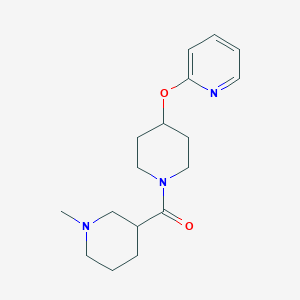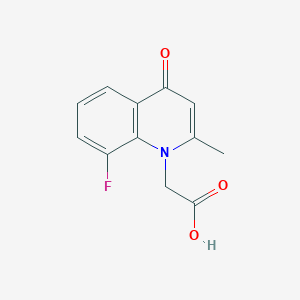
(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOA is a quinolone derivative that exhibits antibacterial, antifungal, and antitumor properties.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, including compounds similar to (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, have been synthesized and tested for antibacterial activity. These compounds have demonstrated significant effectiveness against both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto et al., 1990).
Fluorophore Application
An interesting application of similar compounds is in the field of biomedical analysis as fluorescent labeling reagents. Compounds like 6-Methoxy-4-quinolone, an oxidation product of related compounds, have shown strong fluorescence in various pH conditions and are stable against light and heat, making them suitable for labeling and detection in biomedical contexts (Hirano et al., 2004).
HIV-1 Replication Inhibition
Derivatives of quinoline-3-carboxylic acids have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription. These compounds exhibit effectiveness in inhibiting HIV-1 replication and cytokine production, suggesting their potential utility in HIV-1 treatment (Baba et al., 1998).
Novel Antibacterial Synthesis
Further research has focused on the synthesis of novel quinolonecarboxylic acids, including those with 7-substituted groups, demonstrating varied antibacterial activities. These studies contribute to the development of new antibacterial agents with potentially improved efficacy (Cooper et al., 1990).
Propiedades
IUPAC Name |
2-(8-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7-5-10(15)8-3-2-4-9(13)12(8)14(7)6-11(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGLUPAUJQLCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

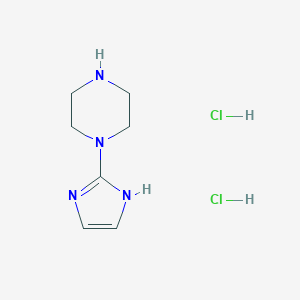
![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)
![Benzyl 2-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3002065.png)
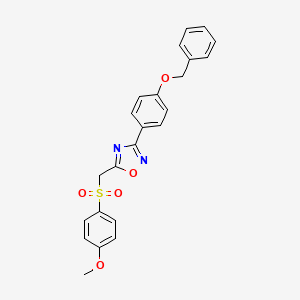
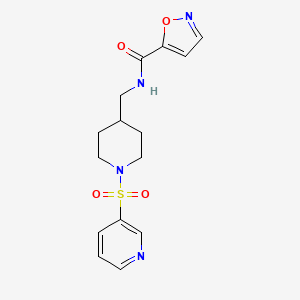
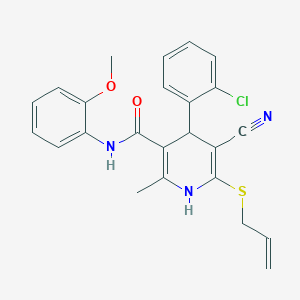
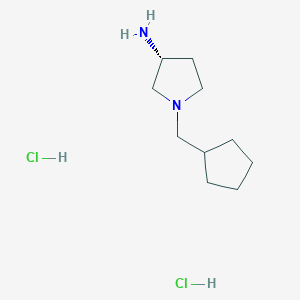
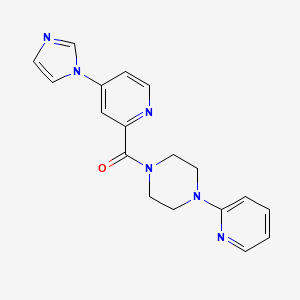
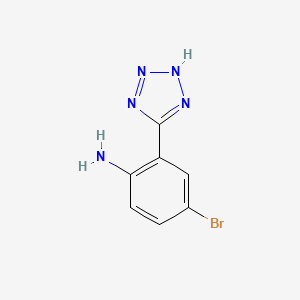
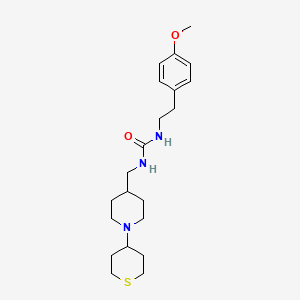
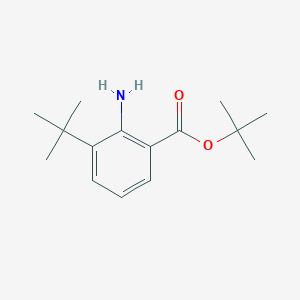
![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)
